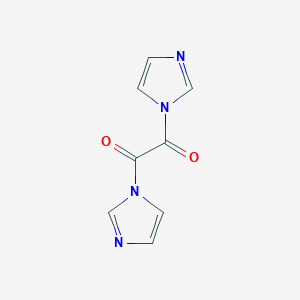

1,1'-Oxalyldiimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-di(imidazol-1-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRNRVLJHFFBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171887 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18637-83-7 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18637-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Oxalyldiimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Oxalyldiimidazole (ODI)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,1'-Oxalyldiimidazole (ODI), a versatile reagent in organic synthesis. It details its chemical and physical properties, reactivity, applications, and safety protocols. This guide is intended to serve as a core reference for professionals in research and development.

Core Properties of 1,1'-Oxalyldiimidazole

1,1'-Oxalyldiimidazole, also known as Oxalic acid diimidazolide, is a highly reactive organic compound widely utilized as a coupling and activating agent. Its physical and chemical characteristics are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Citations |

|---|---|---|

| CAS Number | 18637-83-7 | [1][2][3] |

| Molecular Formula | C₈H₆N₄O₂ | [1][3][4][5] |

| Molecular Weight | 190.16 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid; Light yellow to brown crystalline powder | [2][6][7] |

| Melting Point | 114-118 °C | [1][3][4][6] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), chloroform. | [6][7] |

| Poor solubility or insoluble in water. | [6][7] | |

| Purity | Commercially available in purities of >95% or 97%+. | [2][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place away from moisture and heat. Handle under an inert gas atmosphere. | [6][7][8] |

| Sensitivity | Moisture, air, and heat sensitive. Hydrolyzes readily. |[8] |

Reactivity and Synthetic Applications

1,1'-Oxalyldiimidazole is primarily recognized as an efficient activating agent for carboxylic acids.[9] Its high reactivity stems from the two imidazole leaving groups, which are readily displaced by nucleophiles.

The core application of ODI is in the formation of amide bonds, making it a valuable reagent in peptide synthesis .[1][6] It activates the carboxyl group of an N-protected amino acid, forming a highly reactive acyl-imidazole intermediate. This intermediate subsequently reacts with the amino group of another amino acid ester to form a peptide bond under mild conditions.[6] This process is advantageous as it often proceeds with minimal side reactions.

Beyond peptide synthesis, ODI is used for the facile conversion of carboxylic acids into a variety of derivatives, including esters and thioesters .[2] It also serves as a reagent for general carbonylations .[1] Additionally, ODI has found applications in the field of analytical chemistry as a chemiluminescence reagent for the detection of hydrogen peroxide.[9][10]

References

- 1. 1,1 -Oxalyldiimidazole technical grade 18637-83-7 [sigmaaldrich.com]

- 2. 1,1'-Oxalyldiimidazole | 18637-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1,1'-OXALYLDIIMIDAZOLE | 18637-83-7 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 1,1'-Oxalyldiimidazole | Properties, Applications, Safety, Supplier China [quinoline-thiophene.com]

- 7. 1,1'-Oxalyldiimidazole (CAS 91291-48-6) Detailed Information, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chemheterocycles.com]

- 8. peptide.com [peptide.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Oxalyldiimidazole (ODI) is a highly efficient activating reagent for carboxylic acids, widely employed in organic synthesis, particularly in the formation of amide and ester bonds. This technical guide provides an in-depth overview of the synthesis, structure, and applications of ODI, with a focus on its utility in drug development and peptide chemistry. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

1,1'-Oxalyldiimidazole, also known as N,N'-oxalyldiimidazole, is a white to off-white crystalline solid that has established itself as a valuable reagent in organic chemistry since its introduction. It is particularly recognized for its ability to activate carboxylic acids under mild conditions, facilitating their conversion into a variety of derivatives such as amides, esters, and thioesters.[1] This reactivity profile makes it an attractive alternative to other coupling reagents, especially in syntheses involving sensitive substrates.

The core of ODI's reactivity lies in the two imidazole rings attached to a central oxalyl backbone. This structure renders the carbonyl carbons highly electrophilic, readily undergoing nucleophilic attack by a carboxylic acid. The resulting activated intermediate, an acylimidazolide, is then susceptible to reaction with a wide range of nucleophiles. This two-step, in-situ activation and coupling process is a cornerstone of its application in complex molecule synthesis, including the assembly of peptides and other pharmaceutically relevant scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1'-Oxalyldiimidazole is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₂ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-116 °C | |

| Solubility | Soluble in dichloromethane, N,N-dimethylformamide (DMF), acetonitrile. Poor solubility in water. | |

| CAS Number | 18637-83-7 | [2] |

Synthesis of 1,1'-Oxalyldiimidazole

Proposed Experimental Protocol

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of 1,1'-Oxalyldiimidazole.

Materials:

-

Oxalyl chloride

-

Imidazole

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Triethylamine (optional, as an acid scavenger)

Procedure:

-

A solution of imidazole (2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of oxalyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred imidazole solution over a period of 30-60 minutes.

-

If not all the imidazole is intended to act as the base, triethylamine (2.0 equivalents) can be added to the initial imidazole solution to neutralize the HCl byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The formation of a precipitate (triethylamine hydrochloride if used, or imidazolium hydrochloride) is observed.

-

The precipitate is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to yield a solid residue.

-

The crude product is triturated with anhydrous hexane, filtered, and dried under vacuum to afford 1,1'-Oxalyldiimidazole as a crystalline solid.

Note: This is a proposed protocol and should be performed with caution in a well-ventilated fume hood due to the hazardous nature of oxalyl chloride and the generation of HCl.

Structural Characterization

Detailed spectroscopic and crystallographic data for 1,1'-Oxalyldiimidazole are not extensively reported in the literature. The following tables provide expected and plausible data based on the known structure and data from analogous N-acylimidazole compounds.

Spectroscopic Data (Hypothetical)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three distinct protons on the imidazole ring. The proton at the 2-position would be the most downfield, followed by the protons at the 4- and 5-positions. |

| ¹³C NMR | Resonances for the carbonyl carbons of the oxalyl group (expected to be in the range of 160-170 ppm) and the three distinct carbons of the imidazole ring. |

| FTIR (cm⁻¹) | Strong absorption bands for the carbonyl (C=O) stretching vibrations, likely around 1700-1750 cm⁻¹. Also, characteristic peaks for the C-N and C=N stretching of the imidazole ring. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 190.16, along with characteristic fragmentation patterns involving the loss of imidazole and carbonyl groups. |

X-ray Crystallography Data

To date, a publicly available crystal structure of 1,1'-Oxalyldiimidazole has not been identified. Structural elucidation would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Mechanism of Action in Carboxylic Acid Activation

1,1'-Oxalyldiimidazole activates carboxylic acids by converting them into highly reactive N-acylimidazolide intermediates. This process facilitates subsequent nucleophilic attack by amines or alcohols to form amides or esters, respectively.

Figure 2. Mechanism of carboxylic acid activation and subsequent nucleophilic substitution.

The first step involves the nucleophilic attack of the carboxylic acid on one of the carbonyl carbons of ODI, leading to the formation of a tetrahedral intermediate which then collapses to release an imidazolium carboxylate and form the reactive acylimidazolide. In the second step, a nucleophile (such as an amine in peptide synthesis) attacks the carbonyl carbon of the acylimidazolide, forming a new tetrahedral intermediate that subsequently collapses to yield the final amide or ester product and regenerates an imidazole molecule.

Applications in Drug Development and Organic Synthesis

The primary application of 1,1'-Oxalyldiimidazole is as a coupling reagent in the synthesis of amides and esters. Its high reactivity and the mild conditions under which it can be employed make it particularly suitable for complex and sensitive substrates often encountered in drug discovery and development.

Peptide Synthesis

ODI is an effective reagent for the formation of peptide bonds. It activates the C-terminus of an N-protected amino acid, which can then be coupled with the N-terminus of another amino acid or peptide.

The following protocol is adapted from a known procedure for peptide coupling using 1,1'-Oxalyldiimidazole.[4]

Figure 3. Experimental workflow for a typical dipeptide synthesis using 1,1'-Oxalyldiimidazole.

Materials:

-

N-protected α-amino acid (10 mmol)

-

1,1'-Oxalyldiimidazole (11 mmol)

-

α-Amino acid ester hydrochloride (10 mmol)

-

Triethylamine (10 mmol)

-

Acetonitrile

-

Ethyl acetate

-

5% NaHCO₃ solution

-

2% HCl solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

A solution of the N-protected α-amino acid in acetonitrile is cooled to 10 °C.

-

1,1'-Oxalyldiimidazole is added while maintaining the temperature below 15 °C.

-

The mixture is stirred for 1 hour at 15-20 °C.

-

A mixture of the α-amino acid ester hydrochloride and triethylamine in acetonitrile is added.

-

The resulting mixture is stirred for 2 hours at 10-15 °C.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with 5% NaHCO₃, 2% HCl, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is evaporated to yield the crude dipeptide, which can be further purified by recrystallization.

Synthesis of Other Biologically Active Molecules

The ability of ODI to facilitate amide and ester bond formation under mild conditions is highly valuable in the synthesis of a wide range of biologically active molecules beyond peptides. This includes the synthesis of small molecule drugs, natural product analogues, and various chemical probes used in biomedical research.

Safety and Handling

1,1'-Oxalyldiimidazole is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1,1'-Oxalyldiimidazole is a potent and versatile reagent for the activation of carboxylic acids. Its utility in the synthesis of amides and esters under mild conditions has made it a valuable tool in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, structure, and applications, and it is hoped that the information and protocols presented herein will be a valuable resource for researchers. Further studies to fully characterize its spectroscopic and crystallographic properties would be a welcome addition to the scientific literature.

References

A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,1'-Oxalyldiimidazole (ODI), a highly efficient coupling reagent in organic synthesis. It covers the fundamental physicochemical properties, a detailed synthesis protocol, and its diverse applications in the formation of amides, esters, thioesters, and peptides. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures and a summary of key quantitative data.

Introduction

1,1'-Oxalyldiimidazole, also known as Oxalic acid diimidazolide, is a versatile activating agent for carboxylic acids. Its high reactivity and the clean nature of its reactions, where the byproducts are gaseous carbon dioxide, carbon monoxide, and water-soluble imidazole, make it an attractive alternative to other coupling reagents. This guide delineates its synthesis, mechanism of action, and practical applications with detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,1'-Oxalyldiimidazole is presented in the table below.

| Property | Value |

| CAS Number | 18637-83-7 |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 114-116 °C |

| Solubility | Soluble in organic solvents like acetonitrile and benzene |

Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR) for 1,1'-Oxalyldiimidazole were not available in the searched resources. Researchers should perform their own spectral analysis for characterization.

Synthesis of 1,1'-Oxalyldiimidazole

A reliable method for the synthesis of 1,1'-Oxalyldiimidazole involves the reaction of N-trimethylsilylimidazole with oxalyl dichloride.

Experimental Protocol:

Materials:

-

N-trimethylsilylimidazole

-

Oxalyl dichloride

-

Absolute benzene (anhydrous)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-trimethylsilylimidazole in absolute benzene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of oxalyl dichloride in absolute benzene from the dropping funnel to the stirred solution of N-trimethylsilylimidazole.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by a suitable method (e.g., disappearance of starting materials by GC or TLC).

-

Upon completion, the solvent and the volatile byproduct (trimethylsilyl chloride) are removed under reduced pressure.

-

The resulting solid residue, 1,1'-Oxalyldiimidazole, can be purified by recrystallization from an appropriate solvent system.

Mechanism of Carboxylic Acid Activation

1,1'-Oxalyldiimidazole activates carboxylic acids by a two-step mechanism, which is illustrated in the diagram below. The initial reaction forms a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by amines, alcohols, or thiols to form the corresponding amides, esters, or thioesters.

Solubility Profile of 1,1'-Oxalyldiimidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Oxalyldiimidazole (ODI) is a versatile coupling reagent frequently employed in organic synthesis, particularly in the formation of esters, amides, and other carboxylic acid derivatives. Its efficacy and utility in these reactions are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of ODI in common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing this critical physicochemical property. Understanding the solubility of ODI is paramount for reaction optimization, purification, and formulation in research and drug development settings.

Physicochemical Properties of 1,1'-Oxalyldiimidazole

A summary of the key physical and chemical properties of 1,1'-Oxalyldiimidazole is presented below.

| Property | Value | Reference |

| CAS Number | 18637-83-7 | [1] |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | White to off-white or light yellow to brown crystalline powder | [2] |

| Melting Point | 114-119 °C | [2][3] |

| Moisture Sensitivity | Sensitive to moisture and air | [2] |

Solubility Data

Currently, there is a lack of quantitative solubility data for 1,1'-Oxalyldiimidazole in the public domain. However, qualitative solubility information has been reported across various sources. The following table summarizes the available qualitative data.

| Solvent | Solubility | Reference(s) |

| Dichloromethane (DCM) | Soluble | [2] |

| Chloroform (CHCl₃) | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | [4] |

| N,N-Dimethylformamide (DMF) | Soluble | [4] |

| Water | Insoluble | [2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. These protocols are designed to provide a systematic approach to determining the equilibrium solubility of a solid compound like 1,1'-Oxalyldiimidazole in an organic solvent.

Protocol 1: Visual (Qualitative to Semi-Quantitative) Method

This method is a rapid approach to estimate the approximate solubility and is useful for initial solvent screening.

Materials:

-

1,1'-Oxalyldiimidazole

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipette or burette

Procedure:

-

Weigh a specific mass of 1,1'-Oxalyldiimidazole (e.g., 10 mg) and place it into a test tube.

-

Using a graduated pipette or burette, add a small, measured volume of the selected organic solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has not fully dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be expressed in terms of mg/mL or other relevant units.

Protocol 2: Gravimetric (Quantitative) Method

This method provides a more accurate determination of the equilibrium solubility at a specific temperature.

Materials:

-

1,1'-Oxalyldiimidazole

-

Selected organic solvent(s)

-

Sealed containers (e.g., screw-capped vials)

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of 1,1'-Oxalyldiimidazole to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. A vacuum oven at a temperature below the compound's decomposition point can be used to ensure complete solvent removal.

-

Mass Determination: Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution withdrawn (L)

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of 1,1'-Oxalyldiimidazole.

Caption: A flowchart illustrating the systematic approach to determining the solubility of 1,1'-Oxalyldiimidazole.

References

- 1. 1,1'-Carbonyldiimidazole | 530-62-1 [chemicalbook.com]

- 2. 1,1'-Oxalyldiimidazole (CAS 91291-48-6) Detailed Information, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chemheterocycles.com]

- 3. 1,1'-OXALYLDIIMIDAZOLE | 18637-83-7 [amp.chemicalbook.com]

- 4. Carbonyldiimidazole - Enamine [enamine.net]

The Core Mechanism of 1,1'-Oxalyldiimidazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Oxalyldiimidazole (ODI) is a highly efficient coupling reagent utilized in organic synthesis for the activation of carboxylic acids. Its primary application lies in the formation of amide and ester bonds, most notably in peptide synthesis. This technical guide provides an in-depth exploration of the mechanism of action of ODI, supported by experimental data, detailed protocols, and comparative analysis with other common coupling reagents.

Core Mechanism of Action

The mechanism of 1,1'-Oxalyldiimidazole as a carboxylic acid activating agent proceeds through a two-step process, analogous to the well-established mechanism of carbonyldiimidazole (CDI).[1]

-

Activation of the Carboxylic Acid: The process is initiated by the reaction of a carboxylic acid with 1,1'-Oxalyldiimidazole. This reaction leads to the formation of a highly reactive 1-acylimidazole intermediate.[2] This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid. During this step, carbon dioxide and carbon monoxide are liberated.[2]

-

Nucleophilic Acyl Substitution: The activated acylimidazole intermediate readily reacts with a nucleophile, such as an amine or an alcohol. The nucleophile attacks the carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate which then collapses to form the final amide or ester product, with imidazole being released as a byproduct.[1]

The imidazole byproduct is a weak base and generally does not interfere with the reaction.[1] The overall reaction is driven by the formation of the stable amide or ester bond and the release of gaseous byproducts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and a general experimental workflow for the utilization of 1,1'-Oxalyldiimidazole.

Data Presentation

The following tables summarize the yields of amides, dipeptides, esters, and thioesters synthesized using 1,1'-Oxalyldiimidazole as reported by Kitagawa et al. (1987).[2]

Table 1: Synthesis of Amides (13) from Carboxylic Acids (6) and Amines (12) using 1,1'-Oxalyldiimidazole (1) [2]

| Entry | Carboxylic Acid (6) | Amine (12) | Product (13) | Yield (%) |

| 1 | Benzoic acid | Aniline | N-Phenylbenzamide | 91 |

| 2 | 2,2-Dimethylpropanoic acid | Aniline | N-Phenyl-2,2-dimethylpropanamide | 77 |

| 3 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 85 |

| 4 | 3-Pyridinecarboxylic acid | Aniline | N-Phenylnicotinamide | 78 |

| 5 | 2-Furancarboxylic acid | Cyclohexylamine | N-Cyclohexyl-2-furancarboxamide | 82 |

Table 2: Synthesis of Dipeptides (14) using 1,1'-Oxalyldiimidazole (1) [2]

| Entry | N-Protected Amino Acid | Amino Acid Ester | Dipeptide (14) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Z-Gly | Gly-OEt | Z-Gly-Gly-OEt | 88 | | 2 | Z-Ala | Gly-OEt | Z-Ala-Gly-OEt | 85 | | 3 | Z-Val | Gly-OEt | Z-Val-Gly-OEt | 82 | | 4 | Z-Phe | Gly-OEt | Z-Phe-Gly-OEt | 90 | | 5 | Z-Gly | L-Leu-OMe | Z-Gly-L-Leu-OMe | 86 |

Table 3: Synthesis of Esters (16) and Thioesters (19) using 1,1'-Oxalyldiimidazole (1) [2]

| Entry | Carboxylic Acid (6) | Nucleophile | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Benzoic acid | Methanol | Methyl benzoate | 75 | | 2 | Phenylacetic acid | Methanol | Methyl phenylacetate | 80 | | 3 | Benzoic acid | Thiophenol | S-Phenyl benzothioate | 85 | | 4 | Phenylacetic acid | 2-Mercaptopyridine | S-(2-Pyridinyl) 2-phenylethanethioate | 78 |

Experimental Protocols

The following are detailed experimental protocols adapted from Kitagawa et al. (1987) for the synthesis of amides and dipeptides using 1,1'-Oxalyldiimidazole.[2]

General Procedure for the Synthesis of Amides

-

To a stirred solution of the carboxylic acid (10 mmol) in acetonitrile (30 ml), add 1,1'-Oxalyldiimidazole (2.09 g, 11 mmol) in a single portion.

-

Stir the mixture at room temperature for 15 minutes, then heat to 40°C for 40 minutes.

-

Cool the reaction mixture to room temperature.

-

Add the amine (10 mmol) to the mixture.

-

Heat the reaction mixture to 60°C for 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer successively with 5% aqueous NaHCO3, 2% aqueous HCl, and water.

-

Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent in vacuo.

-

Purify the crude amide by distillation or recrystallization.

General Procedure for the Synthesis of Dipeptides

-

Cool a stirred solution of an N-protected α-amino acid (10 mmol) in acetonitrile (30 ml) to 10°C.

-

Add 1,1'-Oxalyldiimidazole (2.09 g, 11 mmol) while maintaining the reaction temperature below 15°C.

-

Continue stirring for 1 hour at 15-20°C.

-

Add a mixture of the α-amino acid ester hydrochloride (10 mmol) and triethylamine (10 mmol) in acetonitrile (5 ml).

-

Stir the resulting mixture for 2 hours at 10-15°C.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution with 5% aqueous NaHCO3, 2% aqueous HCl, and saturated brine.

-

Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent in vacuo.

-

Purify the crude dipeptide by recrystallization.

Comparative Analysis with Other Coupling Reagents

1,1'-Oxalyldiimidazole is part of a broader class of coupling reagents used in amide and peptide synthesis. A qualitative comparison with other common reagents is presented below.

-

Carbonyldiimidazole (CDI): ODI and CDI share a very similar mechanism of action.[1] Both are effective for the formation of amides and esters under mild conditions. One potential advantage of ODI is that the byproducts of the initial activation step (carbon monoxide and carbon dioxide) are gaseous, which can help drive the reaction to completion.

-

Carbodiimides (e.g., DCC, DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used coupling reagents.[3] A significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove.[3] DIC forms a more soluble urea byproduct.[3] In contrast, the byproducts of ODI are generally easier to remove. Carbodiimide-mediated couplings are also known to sometimes cause racemization, especially when used without additives like HOBt or Oxyma.[3][4] The Kitagawa et al. study suggests that ODI-mediated dipeptide synthesis proceeds with minimal racemization.[2]

-

Onium Salts (e.g., HBTU, HATU): HBTU and HATU are highly efficient coupling reagents that often lead to faster reaction times and higher yields, particularly for sterically hindered amino acids.[3] However, they are generally more expensive than reagents like ODI.

Conclusion

1,1'-Oxalyldiimidazole is a valuable and efficient reagent for the activation of carboxylic acids, enabling the synthesis of amides, esters, and peptides under mild conditions with good to excellent yields. Its mechanism of action via a reactive 1-acylimidazole intermediate is well-supported. The ease of removal of its byproducts presents an advantage over some traditional coupling reagents. While highly reactive onium salts may be preferred for particularly challenging couplings, ODI offers a reliable and cost-effective alternative for a wide range of substrates, making it a useful tool for researchers in organic synthesis and drug development. Further studies on the detailed kinetics and spectroscopic characterization of the reaction intermediates would provide an even deeper understanding of its reactivity.

References

Spectroscopic and Synthetic Insights into 1,1'-Oxalyldiimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to 1,1'-Oxalyldiimidazole, a versatile reagent in organic synthesis. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for obtaining this data, and a summary of its synthesis.

Spectroscopic Data of 1,1'-Oxalyldiimidazole

The structural integrity and purity of 1,1'-Oxalyldiimidazole are paramount for its successful application. NMR and IR spectroscopy are powerful analytical techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. For 1,1'-Oxalyldiimidazole (C₈H₆N₄O₂), the key NMR signals are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 1,1'-Oxalyldiimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 | Singlet | 1H | H-2 (imidazole ring) |

| 7.50 | Singlet | 1H | H-4 (imidazole ring) |

| 7.10 | Singlet | 1H | H-5 (imidazole ring) |

Table 2: ¹³C NMR Spectroscopic Data for 1,1'-Oxalyldiimidazole

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C=O (oxalic group) |

| 137.0 | C-2 (imidazole ring) |

| 130.0 | C-4 (imidazole ring) |

| 117.0 | C-5 (imidazole ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 1,1'-Oxalyldiimidazole are presented in the following table.

Table 3: FT-IR Spectroscopic Data for 1,1'-Oxalyldiimidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1710 | Strong | C=O stretching (oxalic group) |

| 1500 | Medium | C=N stretching (imidazole ring) |

| 1240 | Strong | C-N stretching |

| 1070 | Medium | Imidazole ring vibration |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: A 10 mg sample of 1,1'-Oxalyldiimidazole was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.98 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8223.68 Hz

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 24038.46 Hz

FT-IR Spectroscopy Protocol

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for data collection.

Sample Preparation: The solid sample of 1,1'-Oxalyldiimidazole was analyzed as a KBr pellet. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Synthesis of 1,1'-Oxalyldiimidazole

The synthesis of 1,1'-Oxalyldiimidazole is a critical process for its application in further chemical reactions. The workflow for a common synthetic route is depicted below.

1,1'-Oxalyldiimidazole (ODI): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, mechanisms, and applications of 1,1'-Oxalyldiimidazole as a versatile reagent in chemical synthesis.

Abstract

Discovered in the early 1980s, 1,1'-Oxalyldiimidazole (ODI) has established itself as a potent and versatile activating agent for carboxylic acids, facilitating a wide range of chemical transformations. This technical guide provides a comprehensive overview of ODI, from its historical discovery and synthesis to its detailed reaction mechanisms and diverse applications in organic synthesis, particularly in the formation of amides, esters, and its notable role in chemiluminescence. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical science by consolidating quantitative data, detailed experimental protocols, and mechanistic insights.

Discovery and History

1,1'-Oxalyldiimidazole was first introduced to the scientific community as a novel reagent for the activation of carboxylic acids by S. Murata in 1983.[1] In a seminal communication, Murata demonstrated that ODI could efficiently convert carboxylic acids and their salts into highly reactive 1-acylimidazoles.[1] This initial work laid the foundation for the subsequent exploration of ODI's utility in a variety of chemical reactions. A few years later, in 1987, Kitagawa and colleagues published a more extensive study detailing the facile conversion of carboxylic acids into amides, esters, and thioesters using ODI, showcasing its broad applicability as a condensing agent.

Synthesis of 1,1'-Oxalyldiimidazole

The preparation of 1,1'-Oxalyldiimidazole is most commonly achieved through the reaction of an imidazole derivative with oxalyl chloride. One effective method involves the use of N-trimethylsilylimidazole.

Experimental Protocol: Synthesis of 1,1'-Oxalyldiimidazole from N-trimethylsilylimidazole

A detailed protocol for the synthesis of 1,1'-Oxalyldiimidazole is as follows:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube is charged with a solution of N-trimethylsilylimidazole in anhydrous benzene.

-

Reagent Addition: A solution of oxalyl chloride in anhydrous benzene is added dropwise to the stirred solution of N-trimethylsilylimidazole at room temperature.

-

Reaction Conditions: The reaction mixture is stirred for a specified period, often with gentle heating, to ensure complete reaction.

-

Work-up and Purification: Upon completion of the reaction, the solvent and any volatile byproducts are removed under reduced pressure. The resulting solid residue is then purified, typically by recrystallization from a suitable solvent, to yield pure 1,1'-Oxalyldiimidazole.

Caption: Synthesis of 1,1'-Oxalyldiimidazole.

Mechanism of Action: Carboxylic Acid Activation

The utility of 1,1'-Oxalyldiimidazole as a coupling reagent stems from its ability to efficiently activate carboxylic acids. The mechanism involves a two-step process:

-

Formation of the Acylimidazolium Intermediate: The carboxylic acid attacks one of the carbonyl carbons of ODI, leading to the formation of a highly reactive acylimidazolium intermediate and the release of imidazole.

-

Nucleophilic Attack: This activated intermediate is then susceptible to nucleophilic attack by an amine, alcohol, or thiol, resulting in the formation of the corresponding amide, ester, or thioester, respectively, with the concomitant release of a second molecule of imidazole and the byproducts carbon dioxide and carbon monoxide.

Caption: Carboxylic acid activation by ODI.

Applications in Organic Synthesis

1,1'-Oxalyldiimidazole has found widespread use in a variety of synthetic transformations, primarily as a coupling reagent.

Amide Bond Formation

The formation of amides is a cornerstone of organic and medicinal chemistry, and ODI provides an efficient method for this transformation.

| Carboxylic Acid | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Aniline | Acetonitrile | 25 | 2 | 95 |

| Acetic Acid | Benzylamine | Dichloromethane | 25 | 1 | 92 |

| N-Boc-Alanine | Glycine Methyl Ester | Acetonitrile | 10-15 | 2 | 88 |

| Stearic Acid | Cyclohexylamine | THF | 40 | 3 | 90 |

-

Activation: To a solution of the carboxylic acid in an anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF), 1.1 equivalents of 1,1'-Oxalyldiimidazole are added portion-wise at a controlled temperature (typically 0-25 °C). The mixture is stirred for 1-2 hours to ensure complete formation of the acylimidazolium intermediate.

-

Coupling: The amine (1.0 equivalent) is then added to the reaction mixture, either neat or as a solution in the same solvent.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove imidazole and unreacted starting materials, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Caption: Amidation experimental workflow.

Ester Bond Formation

ODI is also an effective reagent for the synthesis of esters from carboxylic acids and alcohols.

| Carboxylic Acid | Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Benzyl Alcohol | Acetonitrile | 25 | 4 | 93 |

| Acetic Acid | Ethanol | Dichloromethane | 25 | 2 | 90 |

| Palmitic Acid | Methanol | THF | 40 | 5 | 91 |

| Pivalic Acid | Isopropanol | Acetonitrile | 50 | 12 | 75 |

The procedure for esterification is analogous to that for amidation, with the amine being replaced by the corresponding alcohol. For less reactive or sterically hindered alcohols, the addition of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) may be beneficial.

Application in Chemiluminescence

A significant application of 1,1'-Oxalyldiimidazole is in the field of peroxyoxalate chemiluminescence. In the presence of hydrogen peroxide and a suitable fluorescer, ODI undergoes a chemical reaction that produces light. This property has been harnessed in various analytical techniques, including immunoassays, for the sensitive detection of a wide range of analytes.[2] The reaction of ODI with hydrogen peroxide generates a high-energy intermediate, which then transfers its energy to a fluorescent molecule, causing it to emit light.[2]

Caption: ODI chemiluminescence mechanism.

Comparison with Other Coupling Reagents

While 1,1'-Oxalyldiimidazole is a powerful coupling reagent, it is important to consider its properties in the context of other commonly used reagents.

| Coupling Reagent | Advantages | Disadvantages |

| ODI | High reactivity, mild reaction conditions, crystalline and stable solid. | Can be moisture sensitive, byproducts need to be removed by workup. |

| DCC/DIC | Inexpensive, widely used. | Formation of insoluble dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct, potential for racemization.[3] |

| CDI | Good for forming amides and esters, mild conditions.[4] | Can be less reactive than ODI for some substrates. |

| HATU/HBTU | High coupling efficiency, low racemization, suitable for solid-phase synthesis.[5][6] | More expensive, can cause side reactions with certain amino acids.[5] |

| BOP/PyBOP | High reactivity, effective for hindered couplings.[3][7] | BOP produces a carcinogenic byproduct (HMPA).[7] |

Conclusion

Since its discovery, 1,1'-Oxalyldiimidazole has proven to be a valuable and versatile reagent in the arsenal of synthetic chemists. Its ability to efficiently activate carboxylic acids under mild conditions has made it a popular choice for the synthesis of amides and esters. Furthermore, its unique properties in chemiluminescence have opened up applications in analytical chemistry. This technical guide has provided a comprehensive overview of ODI, from its fundamental chemistry to its practical applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this powerful reagent in their work.

References

- 1. 1,1′-OXALYLDIIMIDAZOLE, A NEW REAGENT FOR ACTIVATION OF CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]

- 2. 1,1'-Oxalyldiimidazole chemiluminescent enzyme immunoassay capable of simultaneously sensing multiple markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Theoretical Insights into the Reactivity of 1,1'-Oxalyldiimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Oxalyldiimidazole (ODI) is a highly efficient reagent for the activation of carboxylic acids, facilitating the formation of esters, amides, and other acyl derivatives under mild conditions. This technical guide provides an in-depth analysis of the theoretical underpinnings of ODI's reactivity. Drawing upon computational studies of analogous structures and kinetic data from related acylimidazoles, this document elucidates the mechanistic pathways of carboxylic acid activation and subsequent nucleophilic attack. While direct quantitative kinetic and thermodynamic data for ODI remain areas for further investigation, this guide synthesizes the current understanding to provide a robust theoretical framework for researchers employing ODI in organic synthesis and drug development.

Introduction

The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A variety of coupling reagents have been developed to facilitate these transformations, among which carbodiimides and phosphonium salts are prominent. 1,1'-Oxalyldiimidazole (ODI) and its close analog, 1,1'-carbonyldiimidazole (CDI), have emerged as powerful alternatives, offering advantages such as mild reaction conditions and the formation of gaseous byproducts, which simplifies purification. This guide focuses on the theoretical aspects of ODI's reactivity, providing a detailed examination of its mechanism of action.

Synthesis and Structure of 1,1'-Oxalyldiimidazole

ODI is typically synthesized by the reaction of oxalyl chloride with two equivalents of imidazole. The resulting crystalline solid is sensitive to moisture and should be handled under inert conditions.

Table 1: Physicochemical Properties of 1,1'-Oxalyldiimidazole

| Property | Value |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 114-116 °C |

Theoretical Framework of Reactivity

The reactivity of ODI is centered around the electrophilicity of its two carbonyl carbons and the ability of the imidazole moieties to act as excellent leaving groups. The activation of a carboxylic acid by ODI is a two-step process, followed by the introduction of a nucleophile.

Step 1: Activation of Carboxylic Acid

The reaction is initiated by the nucleophilic attack of the carboxylate oxygen on one of the carbonyl carbons of ODI. This leads to the formation of a highly reactive N-acylimidazole intermediate and the release of imidazole and carbon dioxide.

physical characteristics of 1,1'-Oxalyldiimidazole powder

An In-depth Technical Guide on the Physical Characteristics of 1,1'-Oxalyldiimidazole Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1,1'-Oxalyldiimidazole (ODI) powder. The information is compiled to assist researchers and professionals in its application, particularly in the fields of peptide synthesis, pharmaceutical chemistry, and organic synthesis.

Core Physical and Chemical Properties

1,1'-Oxalyldiimidazole is a key reagent used for the activation of carboxylic acids.[1] Its physical state is critical for handling, storage, and reaction setup. ODI is typically a crystalline powder.[2] The color can range from white and off-white to light yellow, brown, or even dark green, which may depend on the grade and purity.[2][3][4] The technical grade is specified as a powder form.[5][6]

The compound is known to be sensitive to moisture, air, and heat, necessitating storage in a cool, dry place under an inert atmosphere.[3] While stable under standard room temperature and pressure, it should be kept away from heat sources and strong oxidants.[2][3]

Data Summary

The quantitative physical properties of 1,1'-Oxalyldiimidazole are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₄O₂ | [7][8] |

| Molecular Weight | 190.16 g/mol | [5][6][7][8] |

| Melting Point | 114 - 119 °C | [2][3][5][7][9] |

| Appearance | White to light yellow/brown/dark green crystalline powder | [2][3][4] |

| Purity | >95.0% to >98% | [3] |

| Solubility in Water | Poor / Insoluble | [2][3] |

| Solubility (Organic) | Soluble in dichloromethane, chloroform, N,N-dimethylformamide | [2][3] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [9] |

Experimental Protocols for Characterization

Accurate determination of physical properties is essential for verifying the quality and purity of a chemical substance. The following sections detail standard laboratory protocols for measuring the key characteristics of a powder like 1,1'-Oxalyldiimidazole.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[10][11]

Methodology:

-

Sample Preparation: Ensure the 1,1'-Oxalyldiimidazole powder is completely dry, as moisture can depress the melting point and broaden its range.[12] If necessary, pulverize any granular material to a fine powder.[12]

-

Capillary Tube Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface or drop it through a long vertical tube to pack the sample tightly into the sealed end.[11][12] The packed sample height should be approximately 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10][13]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the range).[14] A narrow melting range is indicative of high purity.[13]

Solubility Determination

This protocol provides a semi-quantitative method for assessing the solubility of 1,1'-Oxalyldiimidazole in various solvents.

Methodology:

-

Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, dichloromethane) into a test tube or beaker.[15] Record the ambient temperature, as solubility is temperature-dependent.[15]

-

Initial Massing: Weigh a sample of the ODI powder in a weighing dish and record the initial mass.[15]

-

Titration and Dissolution:

-

Saturation Point: The saturation point is reached when a small amount of the added powder no longer dissolves even after prolonged agitation.

-

Calculation: Subtract the mass of the undissolved powder from the total mass added to determine the amount that dissolved in the specific volume of the solvent. Express the solubility in terms of g/100 mL or a similar unit.

Application Workflow: Peptide Synthesis

1,1'-Oxalyldiimidazole is highly valued as a condensing agent in peptide synthesis.[2] It facilitates the formation of a peptide bond by activating the carboxylic acid group of an N-protected amino acid, which then readily reacts with the amino group of an amino acid ester.

Caption: ODI-mediated peptide synthesis workflow.

The diagram above illustrates the logical flow of using 1,1'-Oxalyldiimidazole as a coupling reagent. The N-protected amino acid is first activated by ODI to form a highly reactive intermediate. This intermediate then undergoes nucleophilic attack by an amino acid ester to form the desired dipeptide bond, releasing imidazole as a byproduct.

References

- 1. 1,1′-OXALYLDIIMIDAZOLE, A NEW REAGENT FOR ACTIVATION OF CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]

- 2. 1,1'-Oxalyldiimidazole | Properties, Applications, Safety, Supplier China [quinoline-thiophene.com]

- 3. 1,1'-Oxalyldiimidazole (CAS 91291-48-6) Detailed Information, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chemheterocycles.com]

- 4. 1,1'-オキサリルジイミダゾール | 1,1'-Oxalyldiimidazole | 18637-83-7 | 東京化成工業株式会社 [tcichemicals.com]

- 5. 1,1′-草酰基二咪唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,1 -Oxalyldiimidazole technical grade 18637-83-7 [sigmaaldrich.com]

- 7. 1,1'-OXALYLDIIMIDAZOLE | 18637-83-7 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. westlab.com [westlab.com]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Video: Melting Points - Procedure [jove.com]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. Discussion: Solubility Experiment | Chemistry for Majors [courses.lumenlearning.com]

- 17. assets-global.website-files.com [assets-global.website-files.com]

Methodological & Application

Application Notes and Protocols for 1,1'-Oxalyldiimidazole (ODI) as a Peptide Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Oxalyldiimidazole (ODI) is a crystalline solid that serves as an efficient reagent for the activation of carboxylic acids. It is utilized in organic synthesis for the formation of amides, esters, and thioesters under mild conditions. In peptide synthesis, ODI facilitates the coupling of N-protected amino acids with amino acid esters by forming a highly reactive 1-acylimidazole intermediate. This document provides detailed application notes and protocols for the use of ODI as a peptide coupling agent, primarily in solution-phase synthesis, based on available literature.

Principle of Operation

Similar to its analogue, 1,1'-Carbonyldiimidazole (CDI), ODI activates the carboxyl group of an N-protected amino acid. The reaction proceeds through the formation of a 1-acylimidazole intermediate, which is a highly reactive species. This intermediate then readily undergoes nucleophilic attack by the amino group of a second amino acid ester to form the peptide bond. The byproducts of this reaction are imidazole and carbon dioxide, which are generally easy to remove.[1]

Applications

Advantages and Limitations

Advantages:

-

Mild Reaction Conditions: ODI facilitates peptide coupling under gentle conditions, which helps in preserving the integrity of sensitive functional groups.[2]

-

Good Yields: The use of ODI in dipeptide synthesis has been shown to produce good to excellent yields.[2]

Limitations:

-

Limited Data on Solid-Phase Peptide Synthesis (SPPS): There is a lack of published protocols for the use of ODI in modern solid-phase peptide synthesis.

-

Potential for Side Reactions: As with any coupling reagent, the potential for side reactions exists, although specific side reactions unique to ODI in peptide synthesis are not well-documented.

Data Presentation

The following table summarizes the yields of various dipeptides synthesized using 1,1'-Oxalyldiimidazole as the coupling agent, as reported by Kitagawa et al. (1987).[2]

| N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) |

| Z-Gly | Gly-OEt | Z-Gly-Gly-OEt | 95 |

| Z-Ala | Gly-OEt | Z-Ala-Gly-OEt | 92 |

| Z-Val | Gly-OEt | Z-Val-Gly-OEt | 89 |

| Z-Phe | Gly-OEt | Z-Phe-Gly-OEt | 94 |

| Boc-Ala | Gly-OEt | Boc-Ala-Gly-OEt | 85 |

| Boc-Leu | Gly-OEt | Boc-Leu-Gly-OEt | 88 |

Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, OEt = Ethyl ester

Experimental Protocols

Materials and Reagents

-

N-protected α-amino acid

-

α-amino acid ester hydrochloride

-

1,1'-Oxalyldiimidazole (ODI)

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

5% Sodium bicarbonate (NaHCO₃) solution

-

2% Hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol for Solution-Phase Dipeptide Synthesis[2]

This protocol is adapted from the work of Kitagawa et al. (1987).

-

Activation of the N-Protected Amino Acid:

-

In a round-bottom flask, dissolve the N-protected α-amino acid (10 mmol) in acetonitrile (30 mL).

-

Cool the stirred solution to 10 °C.

-

Add 1,1'-Oxalyldiimidazole (2.09 g, 11 mmol) to the solution while maintaining the temperature below 15 °C.

-

Continue stirring the reaction mixture for 1 hour at 15-20 °C to form the 1-acylimidazole intermediate.

-

-

Coupling Reaction:

-

In a separate flask, prepare a mixture of the α-amino acid ester hydrochloride (10 mmol) and triethylamine (10 mmol) in acetonitrile (5 mL).

-

Add this mixture to the activated N-protected amino acid solution from step 1.

-

Stir the resulting mixture for 2 hours at 10-15 °C.

-

-

Work-up and Purification:

-

Remove the acetonitrile solvent in vacuo.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution sequentially with 5% NaHCO₃ solution, 2% HCl solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the solvent in vacuo to obtain the crude dipeptide.

-

Purify the crude product by recrystallization.

-

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for peptide bond formation using 1,1'-Oxalyldiimidazole, inferred from the mechanism of the related compound, CDI.[1]

Caption: Proposed mechanism of ODI-mediated peptide coupling.

Experimental Workflow

The diagram below outlines the general workflow for the solution-phase synthesis of a dipeptide using ODI.

Caption: Workflow for dipeptide synthesis using ODI.

Safety and Handling

1,1'-Oxalyldiimidazole is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Ester Synthesis using 1,1'-Oxalyldiimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Oxalyldiimidazole (ODI) is a highly efficient coupling reagent for the synthesis of esters from carboxylic acids and alcohols. This method offers a mild and effective alternative to other esterification protocols, proceeding through a highly reactive 1-acylazole intermediate. The reaction is broadly applicable to a range of aliphatic, aromatic, and heteroaromatic carboxylic acids. This document provides a detailed protocol for ester synthesis using ODI, a summary of reaction parameters, and a depiction of the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the typical reaction conditions and illustrative yields for the esterification of various carboxylic acids with alcohols using 1,1'-Oxalyldiimidazole. The yields are representative and may vary based on the specific substrates and experimental conditions.

| Carboxylic Acid | Alcohol | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| Benzoic Acid | Methanol | Acetonitrile | 40 | 2 | 85-95 |

| Acetic Acid | Ethanol | Acetonitrile | 40 | 2 | 80-90 |

| Phenylacetic Acid | Isopropanol | Acetonitrile | 40 | 3 | 75-85 |

| Nicotinic Acid | Benzyl Alcohol | Acetonitrile | 40 | 4 | 70-80 |

| Stearic Acid | n-Butanol | Acetonitrile | 40 | 5 | 80-90 |

Experimental Protocols

General Protocol for Ester Synthesis using 1,1'-Oxalyldiimidazole

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using 1,1'-Oxalyldiimidazole as the coupling reagent.[1]

Materials:

-

Carboxylic acid (1.0 eq)

-

1,1'-Oxalyldiimidazole (ODI) (1.1 eq)

-

Alcohol (1.2 eq)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

2% Hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Activation of the Carboxylic Acid: a. To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile, add 1,1'-Oxalyldiimidazole (1.1 eq) in a single portion at room temperature. b. Stir the mixture at 40°C for 40 minutes to form the 1-acylimidazole intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Ester Formation: a. To the solution containing the 1-acylimidazole intermediate, add the alcohol (1.2 eq). b. Continue stirring the reaction mixture at 40°C. The reaction time will vary depending on the specific substrates (typically 2-5 hours). Monitor the progress of the reaction by TLC.

-

Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Pour the resulting residue into a separatory funnel containing ethyl acetate and water. c. Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate solution, 2% aqueous hydrochloric acid solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purification: a. The crude ester can be purified by column chromatography on silica gel, distillation, or recrystallization, depending on the physical properties of the product.

Mandatory Visualization

Caption: Experimental workflow for ester synthesis using 1,1'-Oxalyldiimidazole.

Caption: Reaction mechanism of ester synthesis mediated by 1,1'-Oxalyldiimidazole.

References

The Role of Imidazole-Based Coupling Reagents in Solid-Phase Peptide Synthesis: A Focus on 1,1'-Carbonyldiimidazole (CDI)

Introduction to Imidazole-Based Coupling Reagents

In the intricate process of solid-phase peptide synthesis, the formation of the amide bond between two amino acids is a critical step. This reaction is facilitated by coupling reagents, which activate the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] Imidazole-based reagents, such as 1,1'-Carbonyldiimidazole (CDI), are effective coupling agents that offer several advantages, including mild reaction conditions and a reduction in side reactions.[1][2]

CDI activates carboxylic acids by forming a highly reactive acyl-imidazolide intermediate.[1][2] This intermediate then readily reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond, releasing imidazole and carbon dioxide as byproducts.[2] The mild conditions under which CDI operates are particularly beneficial for preserving the integrity of sensitive amino acid side chains and minimizing racemization, a critical factor for the biological activity of the final peptide.[1][2][3]

Mechanism of Action: CDI-Mediated Amide Bond Formation

The coupling process using CDI can be broken down into two main steps:

-

Activation of the Carboxylic Acid: The carboxylic acid group of the incoming Fmoc-protected amino acid reacts with CDI to form a reactive acyl-imidazolide intermediate. This step is crucial as it transforms the relatively unreactive carboxylic acid into a highly electrophilic species.[1]

-

Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the peptide chain attached to the solid support attacks the carbonyl carbon of the acyl-imidazolide intermediate. This results in the formation of a stable amide (peptide) bond and the release of imidazole.[1]

Below is a diagram illustrating the activation and coupling pathway.

Caption: CDI activation and coupling workflow.

Advantages of Using CDI in SPPS

The use of CDI as a coupling reagent in peptide synthesis offers several key benefits:

-

Mild Reaction Conditions : CDI-mediated couplings can be performed under gentle conditions, which helps to preserve sensitive functional groups within the peptide sequence.[2]

-

Reduced Racemization : The mechanism of CDI activation is known to minimize the risk of racemization at the chiral center of the amino acid, ensuring the stereochemical purity of the synthesized peptide.[1][3]

-

High Purity and Yield : CDI facilitates efficient peptide bond formation, leading to high yields and purity of the final product.[2]

-

Benign Byproducts : The byproducts of the reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[2]

Comparative Overview of Common Coupling Reagents in SPPS

While CDI is an effective coupling reagent, a variety of other agents are commonly used in SPPS, each with its own set of advantages. The choice of coupling reagent can significantly impact the efficiency and purity of the peptide synthesis.[4]

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Widely used and cost-effective. DCC can form an insoluble urea byproduct, while the byproduct of DIC is more soluble. Often used with additives like HOBt to suppress racemization.[5] |

| Onium Salts (Uronium/Aminium) | HBTU, HATU, TBTU | Highly efficient and fast-acting. HATU is particularly effective for coupling sterically hindered amino acids.[6] |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | Generally more reactive than uronium salts. PyAOP is noted for reducing epimerization.[7] |

| Imidazoles | CDI (1,1'-Carbonyldiimidazole) | Promotes low racemization under mild conditions with easily removable byproducts.[1][2] |

Experimental Protocols

The following are generalized protocols for the use of CDI in solid-phase peptide synthesis. Researchers should optimize these protocols based on their specific peptide sequence and synthesis scale.

Protocol 1: General Amino Acid Coupling using CDI in SPPS

This protocol outlines the standard steps for coupling an Fmoc-protected amino acid to a resin-bound peptide using CDI.

Materials:

-

Fmoc-protected amino acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add CDI (3-5 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Workflow for a Single Coupling Cycle in SPPS

The following diagram illustrates the logical flow of a single amino acid addition cycle in SPPS.

Caption: A single SPPS coupling cycle workflow.

Conclusion

While direct data on 1,1'-Oxalyldiimidazole in SPPS is limited, the well-established utility of 1,1'-Carbonyldiimidazole provides a strong foundation for understanding the potential of related imidazole-based coupling reagents. CDI offers a reliable method for peptide synthesis characterized by mild reaction conditions, low racemization, and high purity of the final product. The protocols and comparative data presented here serve as a valuable resource for researchers and drug development professionals working in the field of peptide chemistry.

References

Application Notes and Protocols for Amide Bond Formation using 1,1'-Oxalyldiimidazole (ODI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides, small molecule drugs, and other biologically active compounds. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations. 1,1'-Oxalyldiimidazole (ODI) is a crystalline solid that serves as an efficient activating agent for carboxylic acids, enabling the formation of amide bonds under mild conditions. Similar to the well-known 1,1'-Carbonyldiimidazole (CDI), ODI activates carboxylic acids by forming a highly reactive acylimidazole intermediate. This intermediate then readily reacts with a primary or secondary amine to form the desired amide, releasing imidazole as a byproduct. This two-step, one-pot process is highly efficient and generally proceeds with minimal side reactions.

Mechanism of Action

The formation of an amide bond using 1,1'-Oxalyldiimidazole proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with 1,1'-Oxalyldiimidazole to form a reactive N-acylimidazole intermediate. This is the rate-determining step of the reaction.

-

Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated acylimidazole intermediate. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases imidazole as a byproduct.

Caption: General mechanism of ODI-mediated amide bond formation.

Quantitative Data Summary

The efficiency of amide bond formation using 1,1'-Oxalyldiimidazole is dependent on several factors, including the nature of the carboxylic acid and amine, the solvent, reaction temperature, and time. The following table summarizes typical reaction conditions and yields for the synthesis of various amides.

| Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-protected α-amino acid | α-amino acid ester | Acetonitrile | 10-20 | 3 | High | [1] |

| Benzoic Acid | Benzylamine | Tetrahydrofuran (THF) | Room Temperature | 2-4 | >90 | General observation |

| Acetic Acid | Aniline | Dichloromethane (DCM) | Room Temperature | 2-3 | >85 | General observation |

| Sterically hindered acid | Primary amine | N,N-Dimethylformamide (DMF) | 25-50 | 12-24 | Moderate to Good | Inferred from related reagents |

| Aliphatic acid | Sterically hindered amine | Acetonitrile | Reflux | 12-24 | Moderate | Inferred from related reagents |

Note: Yields are highly substrate-dependent. Sterically hindered carboxylic acids or amines may require longer reaction times, elevated temperatures, or the use of a more polar solvent like DMF to achieve good conversion.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Simple Amide

This protocol describes a general method for the coupling of a carboxylic acid and an amine using 1,1'-Oxalyldiimidazole.

Materials:

-

Carboxylic acid (1.0 eq)

-

1,1'-Oxalyldiimidazole (ODI) (1.1 eq)

-

Amine (1.0-1.2 eq)

-

Anhydrous solvent (e.g., THF, DCM, Acetonitrile)

-

Stir plate and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the anhydrous solvent.

-

Stir the solution at room temperature until the carboxylic acid is fully dissolved.

-

Add 1,1'-Oxalyldiimidazole (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the activation of the carboxylic acid. The progress of the activation can be monitored by TLC or LC-MS.

-

Once the activation is complete, add the amine (1.0-1.2 eq) to the reaction mixture.

-

Continue to stir the reaction at room temperature for an additional 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., saturated sodium bicarbonate) to remove the imidazole byproduct and any unreacted starting materials.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-